

# Technical Guide: Certificate of Analysis for (1R,3S)-Solifenacin-d5 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of (1R,3S)-Solifenacin-d5 hydrochloride, a critical isotopically labeled internal standard used in pharmacokinetic and bioanalytical studies.

### **Introduction to Deuterated Standards**

Deuterium-labeled compounds, such as (1R,3S)-Solifenacin-d5 hydrochloride, are indispensable tools in modern pharmaceutical analysis, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] By replacing five hydrogen atoms with their stable isotope, deuterium, the molecule's mass is increased without significantly altering its chemical properties. This allows it to be used as an internal standard, co-eluting with the unlabeled analyte but being distinguishable by its mass-to-charge ratio in a mass spectrometer.[3][4] This technique enables highly accurate and precise quantification of the active pharmaceutical ingredient (API), Solifenacin, in complex biological matrices by correcting for variations during sample preparation and analysis.[1][5][6]

### Physicochemical and Analytical Data

The following tables summarize the key physicochemical properties and typical analytical specifications for (1R,3S)-Solifenacin-d5 hydrochloride.



Table 1: Physicochemical Properties

Property	Value	Source
Chemical Name	[(3S)-1-azabicyclo[2.2.2]octan- 3-yl] (1R)-1-(2,3,4,5,6- pentadeuteriophenyl)-3,4- dihydro-1H-isoquinoline-2- carboxylate;hydrochloride	[7][8]
CAS Number	1217810-85-9	[7][8][9][10]
Unlabeled CAS Number	180468-40-0	[7][8][11]
Molecular Formula	C23H22D5CIN2O2	[2][9][11]
Molecular Weight	403.96 g/mol	[9][10][11][12]
Appearance	White to Off-White Solid	[13]
Storage Temperature	-20°C	[3]

Table 2: Typical Analytical Specifications

Test	Specification	
Purity (by HPLC)	≥ 98%	
Isotopic Purity	≥ 99% Deuterium incorporation	
Identity (by ¹H NMR)	Conforms to structure	
Identity (by Mass Spec)	Conforms to mass	
Specific Rotation	Conforms to reference	
Residual Solvents	Meets ICH limits	

## **Experimental Protocols**

While a specific Certificate of Analysis with detailed experimental procedures for (1R,3S)-Solifenacin-d5 hydrochloride is not publicly available, the following protocols are based on



established and validated methods for the analysis of Solifenacin and are representative of the techniques used for its deuterated analog.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of the substance.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: XTerra C18 (150 x 4.6 mm, 5 μm) or equivalent.[14]
- Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a phosphate buffer.[14]
- Flow Rate: 1.0 mL/min.[7][14]
- Detection: UV at 210 nm.[9][14]
- Injection Volume: 20 μL.[14]
- Procedure: A solution of the sample is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This method is used for the definitive identification and is the basis for its use as an internal standard in quantitative bioanalysis.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: Waters ACQUITY UPLC®BEH C18 (2.1 mm ID × 50 mm L, 1.7  $\mu$ m) or equivalent. [15]
- Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile.[15]



- Flow Rate: 0.3 mL/min.[15]
- Ionization: Electrospray ionization (ESI) in positive ion mode.[15]
- Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transition for Solifenacin: m/z 363.21 → 110.05.[15]
  - MRM Transition for (1R,3S)-Solifenacin-d5: m/z 368.19 → 110.05.[15]
- Procedure: A solution of the sample is infused into the mass spectrometer to confirm the
  mass of the parent ion. The parent ion is then fragmented, and the resulting product ions are
  scanned to establish the characteristic fragmentation pattern. For quantification, the
  deuterated standard is spiked into the sample containing the unlabeled analyte.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) for Structural Confirmation

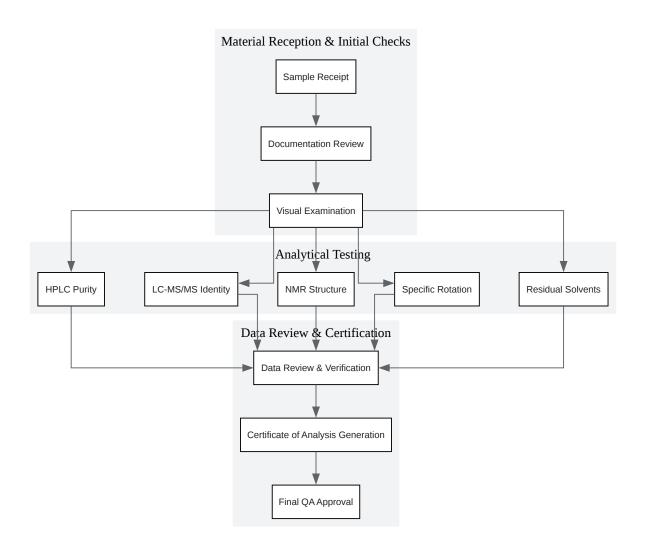
This technique provides detailed information about the chemical structure and confirms the identity of the compound. A <sup>1</sup>H NMR spectrum for non-deuterated Solifenacin is available for comparison.[16]

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. The absence of signals in the aromatic region corresponding to the deuterated phenyl group would be a key indicator of successful labeling.

### **Visualizations**

The following diagrams illustrate the analytical workflow and the structural relationship of (1R,3S)-Solifenacin-d5 hydrochloride.





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Analytical workflow for reference material certification. Structural comparison of Solifenacin and its d5 isotopologue.



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